

DAPT: A Comparative Analysis of In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: *Dapt*

Cat. No.: *B15564023*

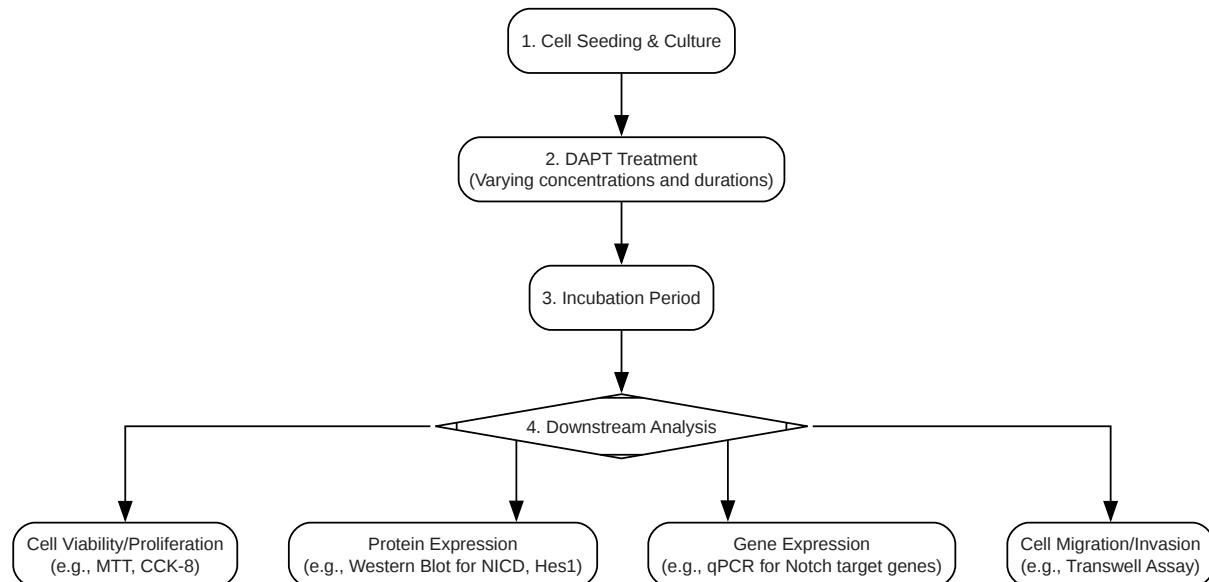
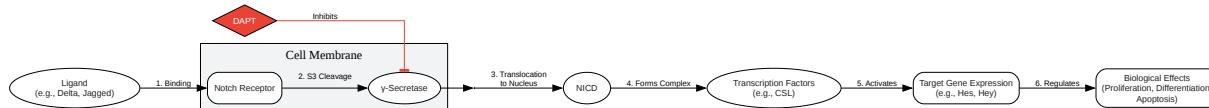
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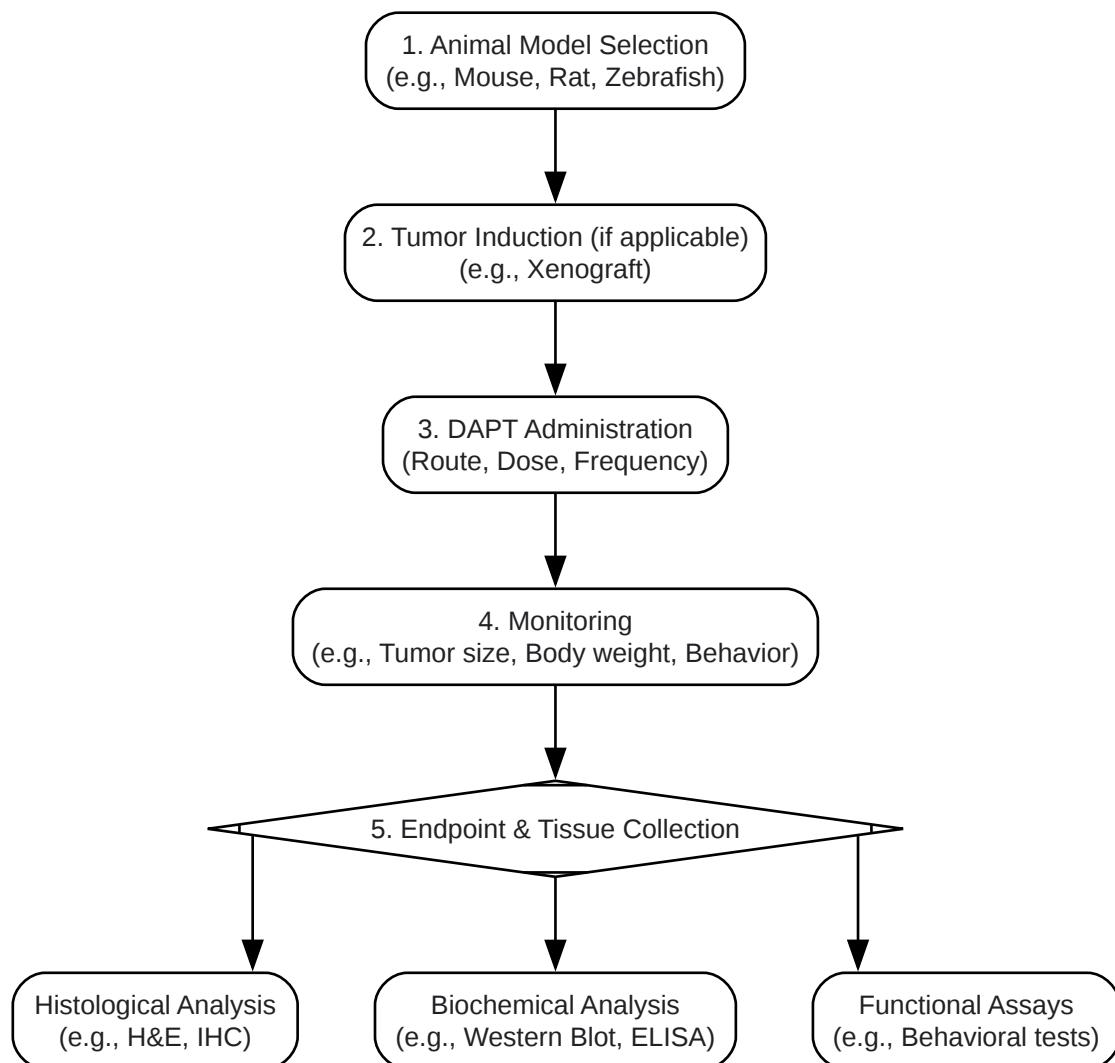
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the γ -Secretase Inhibitor DAPT in Preclinical Models.

N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide that acts as a γ -secretase inhibitor. By blocking this enzyme complex, DAPT effectively inhibits the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, differentiation, and apoptosis.^{[1][2][3][4]} This guide provides a comprehensive comparison of the in vitro and in vivo effects of DAPT, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.

Mechanism of Action: Inhibition of Notch Signaling

DAPT's primary mechanism of action is the inhibition of γ -secretase, an intramembrane protease. One of the key substrates of γ -secretase is the Notch receptor. Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ -secretase, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with other transcription factors to activate the expression of target genes, such as those in the Hes and Hey families. DAPT prevents this final cleavage step, thereby blocking the entire downstream signaling cascade.^{[3][5][6]}





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